1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[1-(tert-Butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tert-butoxycarbonyl (BOC) protecting group attached to a propyl chain, which is further connected to the pyrazole ring at the 1-position, and a carboxylic acid group at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate pyrazole derivative and a propyl halide.
Protection of Amines: The BOC group is introduced to protect the amine functionality during the synthesis process. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The propyl halide is then coupled to the protected pyrazole derivative using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Carboxylation: The carboxylic acid group is introduced by reacting the intermediate with a carboxylating agent, such as carbon dioxide, under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The pyrazole ring can be reduced to form pyrazolines or other reduced derivatives.
Substitution: The BOC group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, allowing for further functionalization of the amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong acids like TFA or HCl are used to cleave the BOC group.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Pyrazolines: Formed by the reduction of the pyrazole ring.
Deprotected Amines: Resulting from the removal of the BOC group.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with various biomolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Pyrazole-4-carboxylic acid: Lacks the BOC protecting group.
1-(Propyl)-1H-pyrazole-4-carboxylic acid: Lacks the BOC protecting group.
BOC-protected pyrazole derivatives: Similar BOC group but different substituents on the pyrazole ring.
Uniqueness: 1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the BOC protecting group and the carboxylic acid group on the pyrazole ring. This combination allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-9(11(17)18-12(2,3)4)14-7-8(6-13-14)10(15)16/h6-7,9H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSQRYLJPZCQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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